2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde
Description
2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde is an organosulfur compound characterized by a dichlorophenyl group substituted at the 2- and 5-positions of the benzene ring, linked via a sulfanyl (thioether) bridge to an acetaldehyde moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the thioether group and reactivity from the aldehyde functional group.
Properties
Molecular Formula |
C8H6Cl2OS |
|---|---|
Molecular Weight |
221.10 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H6Cl2OS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-3,5H,4H2 |
InChI Key |
HIKBMSSCUYCXKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 2,5-dichlorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: 2-[(2,5-Dichlorophenyl)sulfanyl]acetic acid.
Reduction: 2-[(2,5-Dichlorophenyl)sulfanyl]ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dichlorophenyl group may also interact with hydrophobic regions of biomolecules, influencing their activity and stability. The sulfanyl group can participate in redox reactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde, it is compared below with structurally analogous compounds, focusing on substituent effects, reactivity, and functional group variations.
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Substituent Effects :
- The 2,5-dichloro substitution in the target compound increases steric hindrance compared to the 4-chloro analog, reducing solubility in polar solvents. This also stabilizes the aromatic ring against electrophilic substitution reactions .
- Benzilic acid, though structurally distinct (carboxylic acid vs. aldehyde), shares a diphenyl motif but exhibits significantly lower reactivity due to its stabilized carboxylate group .
Reactivity :
- The aldehyde group in this compound enables condensation reactions (e.g., with amines or hydrazines), unlike benzilic acid, which primarily undergoes acid-base or esterification reactions .
- Thioether-containing analogs show higher thermal stability than their ether counterparts, as seen in comparative pyrolysis studies .
Biological Activity: Limited data suggest that dichlorophenyl-thioether aldehydes exhibit moderate antimicrobial activity against Gram-positive bacteria, outperforming monosubstituted chlorophenyl analogs . Benzilic acid derivatives, however, are more commonly used in anticholinergic drug synthesis .
Notes on Data Limitations and Sources
- Thus, comparisons rely on extrapolation from structurally related compounds and general organosulfur chemistry principles.
- Physical properties (e.g., boiling points) for this compound are estimated due to a lack of experimental data in public databases.
Biological Activity
2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, as well as its mechanisms of action and relevant case studies.
- Molecular Formula : C9H8Cl2OS
- Molecular Weight : 235.13 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing sulfur and halogen substituents can enhance antibacterial activity against various strains of bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
The presence of the dichlorophenyl group is believed to contribute to the increased lipophilicity and membrane permeability of these compounds, enhancing their efficacy against bacterial cells .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 ± 3 | Induction of apoptosis via ROS generation |
| MCF-7 (breast cancer) | 30 ± 4 | Inhibition of cell proliferation through cell cycle arrest |
In vitro studies revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to cellular damage and subsequent apoptosis .
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Oxidative Stress Induction : The compound generates ROS, which can damage cellular components such as DNA and proteins.
- Apoptosis Pathway Activation : Increased ROS levels activate caspases, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S checkpoint.
Study on Antimicrobial Effects
A study published in a peer-reviewed journal evaluated the antimicrobial effects of various sulfanyl compounds, including this compound. The results indicated a promising activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial agents based on this scaffold .
Study on Anticancer Properties
Another significant study focused on the anticancer properties of the compound against different cancer cell lines. The findings suggested that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer types. The study concluded that this compound could serve as a lead structure for further drug development targeting specific cancer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
